molecular formula C9H15NO4S B555365 H-Glu(obzl)-NH2 hcl CAS No. 63091-89-4

H-Glu(obzl)-NH2 hcl

Cat. No.: B555365
CAS No.: 63091-89-4
M. Wt: 272,7 g/mole
InChI Key: FJWNZTPXVSWUKF-ZCFIWIBFSA-N
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Description

H-Glu(obzl)-NH2 hydrochloride is a derivative of glutamic acid, an important amino acid in biochemistry. This compound is characterized by the presence of a benzyl ester group and an amide group, making it a versatile intermediate in peptide synthesis and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu(obzl)-NH2 hydrochloride typically involves the protection of the carboxyl group of glutamic acid with a benzyl ester group, followed by the introduction of an amide group. The general steps are as follows:

    Protection of the Carboxyl Group: Glutamic acid is reacted with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the benzyl ester.

    Formation of the Amide: The protected glutamic acid derivative is then reacted with ammonia or an amine to form the amide.

    Hydrochloride Formation: The final product is obtained by treating the amide with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of H-Glu(obzl)-NH2 hydrochloride follows similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

H-Glu(obzl)-NH2 hydrochloride can undergo various chemical reactions, including:

    Hydrolysis: The benzyl ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Hydrolysis: Glutamic acid and benzyl alcohol.

    Substitution: Various substituted amides.

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzylamine derivatives.

Scientific Research Applications

H-Glu(obzl)-NH2 hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of H-Glu(obzl)-NH2 hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl ester group can enhance the compound’s binding affinity to these targets, while the amide group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in the study of biochemical pathways and the development of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    H-Glu(obzl)-OH: A similar compound with a free carboxylic acid group instead of an amide.

    H-Glu(obzl)-OBzl: Another derivative with two benzyl ester groups.

    H-Glu(otbu)-NH2: A derivative with a tert-butyl ester group instead of a benzyl ester.

Uniqueness

H-Glu(obzl)-NH2 hydrochloride is unique due to its combination of a benzyl ester and an amide group, which provides distinct chemical properties and reactivity. This makes it particularly useful in peptide synthesis and other applications where specific functional groups are required.

Properties

IUPAC Name

benzyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,16);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXVFJRDTASLQJ-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704831
Record name Benzyl L-alpha-glutaminate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63091-89-4
Record name Pentanoic acid, 4,5-diamino-5-oxo-, phenylmethyl ester, hydrochloride (1:1), (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63091-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl L-alpha-glutaminate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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